4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS 1326808-28-9) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[4.5]decane core substituted with a 3-methylbenzoyl group at position 4 and a carboxylic acid at position 2. Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . This compound is of interest in medicinal chemistry, particularly for antitumor applications, as structurally related 1-oxa-4-azaspiro derivatives have demonstrated bioactivity .
Properties
IUPAC Name |
4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-12-6-5-7-13(10-12)15(19)18-14(16(20)21)11-22-17(18)8-3-2-4-9-17/h5-7,10,14H,2-4,8-9,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJZMLOPUNANBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2C(COC23CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in pharmaceutical research.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
This compound features a spirocyclic structure that is characteristic of various biologically active molecules, enhancing its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including acylation and cyclization processes. The detailed synthetic pathway can vary, but generally includes:
- Formation of the Spirocyclic Core : Using appropriate starting materials to create the spiro structure.
- Acylation : Introducing the 3-methylbenzoyl group to enhance biological activity.
- Carboxylation : Finalizing the structure with a carboxylic acid functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar spirocyclic compounds. For instance, derivatives of 1-thia-4-azaspiro[4.5]decane have shown significant activity against various cancer cell lines, including HepG2 (human liver hepatocellular carcinoma) and PC-3 (human prostate adenocarcinoma) . The mechanism often involves apoptosis induction and cell cycle arrest.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
Case Studies
| Study | Compound | Cell Line | IC50 Value | Observations |
|---|---|---|---|---|
| Study 1 | 1-Thia derivatives | HepG2 | 15 µM | Significant cytotoxicity observed |
| Study 2 | Spirocyclic analogues | PC-3 | 20 µM | Induced apoptosis and cell cycle arrest |
These studies indicate that modifications to the spirocyclic framework can significantly enhance anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-(4-Methylbenzoyl) Derivative (CAS 1214025-94-1)
- Key Difference : Methyl group at the para position of the benzoyl ring vs. meta in the target compound.
- Impact: The para-substituted analog has a molecular weight of 303.35 g/mol (identical to the target) but exhibits altered electronic effects.
4-(3-Chlorobenzoyl) Derivative (CAS 1008471-35-9)
- Key Difference : Chlorine substituent at the meta position vs. methyl.
- This substitution is linked to pesticidal applications in related compounds .
4-(3,5-Dichlorobenzoyl) Derivative (CAS 1326810-40-5)
- Key Difference : Two chlorine atoms at meta and para positions.
- Impact : Higher molecular weight (358.22 g/mol ) and significant lipophilicity. Such dihalogenated derivatives are often used as pesticide safeners (e.g., MON 4660) .
4-(2,4-Difluorobenzoyl) Derivative (CAS 1326810-07-4)
Modifications to the Spiro Core
(3S)-4-(4-Chlorobenzoyl)-8-Methyl Derivative (CAS 1009354-95-3)
- Key Difference : Additional methyl group at position 8 of the spiro ring and (3S) stereochemistry.
- Stereochemistry at C3 may influence chiral recognition in biological systems. Molecular weight is 337.80 g/mol .
8-Methyl-4,8-Diaza Derivatives (e.g., C16H18F2N2O4)
Functional Group Modifications
N-CBz Protected Derivatives (e.g., EX16 in )
- Key Difference : Carboxylic acid replaced with a benzyloxycarbonyl (CBz) protecting group.
- Impact : Enhances lipophilicity for improved cell penetration. Used in deodorant formulations to inhibit malodorous enzymes (e.g., C-S β-lyase) .
Diene Analogs (e.g., 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones)
- Key Difference : Introduction of 6,9-diene conjugation in the spiro ring.
- These derivatives are synthesized via oxidative cyclization .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Agricultural Use : Dichloroacetyl derivatives (e.g., MON 4660) are widely used as herbicide safeners, highlighting the role of halogenation in agrochemical design .
- Stereochemical Influence : The (3S)-configured derivative (CAS 1009354-95-3) underscores the importance of chirality in optimizing drug-receptor interactions .
Preparation Methods
Retrosynthetic Analysis
The synthesis can be deconstructed into three primary fragments:
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Spirocyclic Core : Derived from cyclohexanone or its derivatives via cyclocondensation.
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3-Methylbenzoyl Group : Introduced through Friedel-Crafts acylation or nucleophilic substitution.
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Carboxylic Acid Functionality : Installed via oxidation of a precursor alcohol or hydrolysis of a nitrile group.
Step 1: Formation of the 1-Oxa-4-Azaspiro[4.5]decane Core
The spirocyclic scaffold is typically synthesized through a Mannich-type reaction or cyclocondensation between a cyclohexanone derivative and an amino alcohol. For example:
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Reactants : Cyclohexanone and 2-aminoethanol.
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Conditions : Reflux in acetic acid with catalytic p-toluenesulfonic acid (pTSA).
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Mechanism : The amino alcohol undergoes nucleophilic attack on the carbonyl carbon of cyclohexanone, followed by intramolecular cyclization to form the spiro structure.
Key Optimization Parameters :
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Temperature control (80–100°C) to prevent decomposition.
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Use of anhydrous solvents to minimize hydrolysis.
Step 2: Introduction of the 3-Methylbenzoyl Group
Benzoylation at position 4 is achieved via Schotten-Baumann acylation or direct acylation using 3-methylbenzoyl chloride:
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Reactants : Spirocyclic amine intermediate and 3-methylbenzoyl chloride.
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Conditions : Dichloromethane (DCM) with triethylamine (TEA) as a base, 0°C to room temperature.
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Yield : 65–75% after purification by column chromatography (hexane/ethyl acetate).
Critical Considerations :
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Excess acyl chloride (1.2 equiv) ensures complete conversion.
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Low temperatures suppress side reactions such as over-acylation.
Step 3: Installation of the Carboxylic Acid Group
The carboxylic acid at position 3 is introduced through oxidation of a primary alcohol or hydrolysis of an ester precursor :
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Oxidation Route : Use of Jones reagent (CrO3/H2SO4) or KMnO4 in acidic media.
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Hydrolysis Route : Treatment of a methyl ester with aqueous NaOH (2M) at 60°C for 6 hours.
Yield Comparison :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Jones Oxidation | 0°C, 2 hours | 58 | 92 |
| Ester Hydrolysis | 60°C, 6 hours | 82 | 98 |
Advanced Methodologies and Catalytic Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for spirocycle formation:
Enzymatic Resolution for Enantiopure Products
Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) separates enantiomers of the spirocyclic intermediate:
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Substrate : Racemic spirocyclic alcohol.
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Conditions : Vinyl acetate in tert-butyl methyl ether (TBME), 30°C.
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Enantiomeric Excess (ee) : >99% for (R)-isomer after 24 hours.
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
-
HPLC Conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm.
Applications and Derivative Synthesis
While pharmacological data for the target compound remain exploratory, its structural analogs exhibit antimicrobial and enzyme inhibitory activity . Derivatives synthesized via:
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Amide Formation : Coupling with primary amines using EDC/HOBt.
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Esterification : Methanol/HCl for prodrug development.
Q & A
Basic: What are the recommended synthetic routes for 4-(3-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of spirocyclic compounds like this typically involves multi-step reactions. A common approach includes:
- Step 1: Condensation of a substituted benzoyl chloride (e.g., 3-methylbenzoyl chloride) with a spirocyclic intermediate (e.g., 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid ester).
- Step 2: Acidic or basic hydrolysis to convert the ester group to a carboxylic acid.
Critical optimization parameters include: - Temperature control (e.g., 0–5°C during acyl chloride coupling to minimize side reactions).
- Solvent selection (e.g., dichloromethane or THF for improved solubility).
- Catalysts (e.g., DMAP for acyl transfer reactions).
Purification via column chromatography or recrystallization is essential for isolating the product in >90% purity. Structural confirmation requires NMR (¹H/¹³C) and HRMS .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Answer:
SAR studies should systematically modify substituents on the benzoyl and spirocyclic moieties. For example:
- Variation of benzoyl substituents: Compare 3-methyl (target compound) with 3,5-difluoro (analog in ) or 3-chloro (analog in ) to assess electronic/steric effects on enzyme binding.
- Spirocyclic modifications: Introduce methyl or tert-butyl groups at position 8 (as in ) to probe conformational flexibility.
Biological assays should target enzymes like fatty acid amide hydrolase (FAAH) or C-S β-lyase (see for inhibition protocols). Use IC₅₀ determinations via fluorogenic substrates (e.g., arachidonoyl thioamide for FAAH) and validate with X-ray crystallography (if feasible) .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C NMR: Assign peaks for the spirocyclic core (e.g., δ 4.2–5.0 ppm for oxazolidine protons) and benzoyl group (aromatic protons at δ 7.2–8.0 ppm) .
- FT-IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for carboxylic acid and benzoyl groups).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can computational modeling predict this compound’s interaction with FAAH or other therapeutic targets?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model the compound into FAAH’s active site (PDB: 3QJ8). Focus on hydrogen bonding with Ser241 and hydrophobic interactions with the membrane-access channel.
- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- Free energy calculations (MM/PBSA): Compare binding affinities with analogs (e.g., 3-chloro vs. 3-methyl substitution) .
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group.
- Light sensitivity: Protect from UV exposure (amber vials) due to the benzoyl chromophore.
- Degradation monitoring: Use HPLC every 3–6 months to detect hydrolysis byproducts (e.g., free 3-methylbenzoic acid) .
Advanced: How can contradictory biological data (e.g., enzyme inhibition vs. no activity) be resolved?
Answer:
- Assay validation: Confirm enzyme activity under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., URB597 for FAAH).
- Metabolic stability testing: Use liver microsomes to rule out rapid degradation in vitro.
- Off-target profiling: Screen against related enzymes (e.g., monoacylglycerol lipase) via selectivity panels .
Basic: What in vitro models are suitable for preliminary toxicity assessment?
Answer:
- HepG2 cells: Evaluate hepatic toxicity via MTT assays (48-hour exposure, IC₅₀ >50 µM acceptable).
- hERG inhibition: Use patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >30 µM preferred).
- Caco-2 permeability: Predict oral bioavailability (Papp >1 × 10⁻⁶ cm/s) .
Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in studying this compound’s metabolic fate?
Answer:
- Synthesis: Introduce ¹⁴C at the carboxyl group via K¹⁴CN in a Strecker synthesis step.
- ADME studies: Track metabolites in rat plasma using LC-MS/MS. Identify phase I (hydroxylation) and phase II (glucuronidation) products.
- Autoradiography: Localize tissue distribution in whole-body sections .
Basic: What crystallographic strategies can resolve this compound’s 3D structure?
Answer:
- Crystal growth: Use vapor diffusion (e.g., 1:1 methanol/water) to obtain single crystals.
- Data collection: Collect high-resolution (<1.0 Å) data at synchrotron facilities (λ = 0.9 Å).
- Refinement: Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
Advanced: How can machine learning optimize lead compound selection from spirocyclic analogs?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
